molecular formula C13H27N3O B3304290 N-[3-(diethylamino)propyl]piperidine-4-carboxamide CAS No. 92162-82-8

N-[3-(diethylamino)propyl]piperidine-4-carboxamide

Cat. No.: B3304290
CAS No.: 92162-82-8
M. Wt: 241.37 g/mol
InChI Key: KOMUJNWNMHAEHA-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H27N3O and its molecular weight is 241.37 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(diethylamino)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-3-16(4-2)11-5-8-15-13(17)12-6-9-14-10-7-12/h12,14H,3-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMUJNWNMHAEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Piperidine 4 Carboxamide Chemical Space

The piperidine-4-carboxamide moiety is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. Its prevalence in drug discovery stems from the piperidine (B6355638) ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the carboxamide group provides a versatile point for synthetic modification and interaction with biological targets. ijnrd.orgnih.gov

Derivatives of piperidine-4-carboxamide have been investigated for a wide array of therapeutic applications, demonstrating the scaffold's versatility. Research has shown these compounds to be promising as:

Anticancer agents: By targeting enzymes such as protein kinase B (Akt), which is crucial in cell signaling pathways that are often dysregulated in cancer. scbt.com

Neuroprotective agents: Through the inhibition of calpains, a class of proteases implicated in neurodegenerative diseases.

Analgesics: Modulating pain pathways in the central nervous system. researchgate.net

Antimicrobial agents: Showing efficacy against various bacterial and fungal strains. researchgate.net

The structural diversity of this chemical class is vast, with modifications to the piperidine nitrogen, the carboxamide nitrogen, and the piperidine ring itself leading to a broad spectrum of biological activities.

Rationale for Comprehensive Academic Investigation of the Compound

While specific research on N-[3-(diethylamino)propyl]piperidine-4-carboxamide is limited, a strong rationale for its comprehensive academic investigation can be constructed based on the established importance of the piperidine-4-carboxamide scaffold and the nature of its unique substituent. The N-[3-(diethylamino)propyl] group introduces several key features:

Basic Amine Group: The diethylamino group provides a basic center, which can be crucial for forming salt forms with improved solubility and for interacting with acidic residues in biological targets.

Flexible Linker: The propyl chain offers conformational flexibility, allowing the terminal amine to orient itself optimally for binding to a target protein.

A patent for protein kinase B (Akt) inhibitors includes a structurally similar compound, (S)-4-amino-N-(1-(4-chlorophenyl)-3-(diethylamino)propyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, suggesting that this compound itself could be a valuable lead compound or intermediate for developing inhibitors of this important cancer target. scbt.com

Table 1: Physicochemical Properties

Property Value
Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 7
Exact Mass 241.215412 g/mol

Overview of Current Research Trajectories and Gaps for N 3 Diethylamino Propyl Piperidine 4 Carboxamide

Elucidation of Classical and Advanced Synthetic Routes for the Piperidine-4-carboxamide Core

The piperidine (B6355638) ring is a prevalent scaffold in numerous pharmaceuticals and natural products. nih.gov Its synthesis has been extensively explored, leading to a variety of classical and advanced methodologies. These routes often begin with the construction of a substituted pyridine, which is subsequently reduced to the corresponding piperidine. nih.govresearchgate.net Intramolecular cyclization reactions, such as the Dieckmann cyclization, also provide a powerful means to access substituted piperidine systems. researchgate.netcore.ac.uk

Modern synthetic strategies have focused on developing highly efficient, modular, and stereoselective approaches to the piperidine core. nih.gov For instance, gold-catalyzed cyclization of N-homopropargyl amides offers a flexible route to piperidin-4-ones, which can be further functionalized. nih.gov Other innovative methods include nickel-catalyzed cyclizations of dienes and radical-mediated amine cyclizations. nih.gov

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the preparation of pharmaceutical compounds. nih.govhepatochem.com The reaction between a carboxylic acid, such as piperidine-4-carboxylic acid, and an amine, like N,N-diethyl-1,3-propanediamine, typically requires the activation of the carboxylic acid. nih.govhepatochem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and suppress side reactions. nih.govacgpubs.org Phosphonium and aminium-based reagents have also emerged as powerful alternatives to carbodiimide (B86325) methods. hepatochem.com

Optimization of amide coupling reactions often involves screening different solvents, bases, and coupling agents to achieve high yields and purity. For instance, a convenient protocol for amide bond formation with electron-deficient amines and carboxylic acids utilizes EDC and DMAP with a catalytic amount of HOBt. nih.gov The choice of reaction conditions is crucial, especially when dealing with complex substrates or aiming for large-scale synthesis. researchgate.net

Table 1: Common Amide Coupling Reagents and Additives

Reagent/AdditiveAbbreviationFunction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimide coupling agent
N,N'-DicyclohexylcarbodiimideDCCCarbodiimide coupling agent
1-HydroxybenzotriazoleHOBtAdditive to reduce racemization and improve efficiency
4-DimethylaminopyridineDMAPAcyl transfer catalyst
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium-based coupling reagent
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUAminium-based coupling reagent

Controlling the stereochemistry and regiochemistry of substituents on the piperidine ring is critical for modulating the biological activity of its derivatives. google.com Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through various strategies. google.com

One approach involves using chiral starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry. whiterose.ac.uk Asymmetric catalysis, employing chiral catalysts or ligands, is another powerful tool for enantioselective synthesis. nih.govnih.gov For example, a gold-catalyzed cyclization has been developed for the one-pot synthesis of piperidin-4-ols with excellent diastereoselectivity. nih.gov

Regioselective synthesis focuses on controlling the position of functional groups on the piperidine ring. Dieckmann cyclizations can be employed for the regioselective synthesis of substituted piperidine-2,4-diones. researchgate.netcore.ac.uk Furthermore, hydrogenation of substituted pyridines can lead to specific regio- and diastereoisomers of piperidines, with the outcome often influenced by the nature of the substituents and the reaction conditions. whiterose.ac.uk

The ability to scale up the synthesis of a compound is a crucial factor for its practical application in research and development. acs.org A scalable synthesis should be efficient, cost-effective, and safe to perform on a larger scale.

The development of robust and scalable synthetic routes is an active area of research. For example, a gram-scale synthesis of aryl alkyl ketones has been achieved through an electrochemical nickel-catalyzed cross-coupling reaction, highlighting the potential for modern synthetic methods to be applied to larger-scale preparations. acs.org

Targeted Derivatization and Analog Generation of this compound

The generation of analogs through targeted derivatization is a key strategy in medicinal chemistry to explore the SAR of a lead compound. For this compound, modifications can be made to both the piperidine ring and the N-[3-(diethylamino)propyl] side chain.

The piperidine ring offers several positions for modification. The nitrogen atom can be functionalized with various substituents, which can influence the compound's physicochemical properties and biological activity. nih.govgoogle.com For example, N-acylation or N-alkylation can be readily achieved.

Substituents can also be introduced at the carbon atoms of the piperidine ring. The synthesis of piperidine-4-carboxamide derivatives with substituents at various positions has been reported, leading to compounds with diverse biological profiles. researchgate.netmolbnl.it The stereochemistry of these substituents is often crucial for activity. nih.gov

The N-[3-(diethylamino)propyl] side chain provides several opportunities for structural modification. The terminal diethylamino group can be altered by replacing the ethyl groups with other alkyl or aryl substituents. The length of the propyl chain can also be varied to investigate the impact of the distance between the piperidine core and the terminal amine.

Furthermore, the amide linkage itself can be modified or replaced with other functional groups to explore different chemical spaces. The synthesis of a variety of amide derivatives is a common strategy in drug discovery to optimize properties such as potency, selectivity, and pharmacokinetic profiles. nih.govhepatochem.com

Strategic Variations at the Carboxamide Linkage

Common strategic variations for a secondary carboxamide group include its replacement with metabolically robust heterocyclic rings, such as oxadiazoles (B1248032) and tetrazoles, or with other functional groups like sulfonamides. drughunter.comnih.gov These modifications can mimic the geometry and hydrogen-bonding capabilities of the original amide bond while offering distinct advantages.

Bioisosteric Replacement with Heterocycles: Oxadiazoles

One prevalent strategy is the replacement of the carboxamide moiety with a 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net This five-membered heterocycle is a well-established non-classical bioisostere for the amide group. researchgate.net The synthesis of such analogs typically involves the reaction of a piperidine-4-carboxamidoxime (B2875989) with a suitable carboxylic acid derivative, followed by cyclization. This replacement can enhance metabolic stability by removing the hydrolytically susceptible amide bond.

In a study focused on developing novel tubulin inhibitors based on a piperidine scaffold, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were synthesized and evaluated for their antiproliferative activity. nih.gov The research highlighted that the nature of the substituent on the carboxamide nitrogen at the 1-position of the piperidine ring was crucial for activity. This demonstrates that while the core carboxamide is replaced by an oxadiazole, modifications to other parts of the molecule remain critical for optimizing biological effect.

For instance, the synthesis of N-benzyl 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivatives showed that introducing additional aromatic groups with a flexible linker attached to the piperidine nitrogen could be beneficial for potency. nih.gov

Table 1: Antiproliferative Activity of Selected N-benzyl 4-(3-Aryl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides Data sourced from studies on tubulin inhibitors. nih.gov

CompoundAryl Substituent (R) on OxadiazoleLinker (X)Terminal Group (Ar)Antiproliferative Activity (IC50, µM)
1a4-Fluorophenyl-CH2-Phenyl0.25
1b4-Fluorophenyl-CH2-4-Fluorophenyl0.12
1c4-Fluorophenyl-CH2-4-Chlorophenyl0.18
1d4-Fluorophenyl-(CH2)2-Phenyl0.15

Bioisosteric Replacement with Sulfonamides

Another important strategic variation involves the replacement of the carboxamide group with a sulfonamide moiety. Sulfonamides can offer advantages over carboxamides, including increased metabolic stability and altered lipophilicity. mdpi.com While they share similar hydrogen-bonding properties, sulfonamides are typically weaker acids than corresponding carboxylic acids. drughunter.com

Research into novel human carbonic anhydrase (hCA) inhibitors has explored the derivatization of the piperidine-4-carboxamide scaffold. In one such study, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized. nih.gov While this example modifies a carboxamide at the piperidine nitrogen rather than the 4-position, the structure-activity relationship (SAR) findings provide valuable insight into how amide and sulfonamide groups contribute to biological activity within this chemical class. The study revealed that these compounds could act as potent and selective inhibitors of various hCA isoforms, including those associated with tumors. nih.gov

The inhibitory potency was found to be highly dependent on the nature of the substituent attached to the terminal carboxamide nitrogen, demonstrating the importance of the "tail" portion of the molecule in dictating target engagement.

Table 2: Inhibitory Activity of Selected Piperidine-4-carboxamide Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms Data sourced from studies on carbonic anhydrase inhibitors. nih.gov

CompoundTerminal Amide SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
2a4-Fluorobenzylamino85.410.10.83.6
2b4-Chlorobenzylamino115.312.72.151.7
2c3,5-Dichlorobenzylamino101.915.21.96.6
2dUnsubstituted Benzylamino98.511.41.53.6

Mechanistic Elucidation in Preclinical in vivo Models (Focused on Mechanism, not Efficacy)

Information not available in the public domain.

Data Tables

No data is available for this compound.

Detailed Research Findings

No specific research findings on the in vivo mechanism of action for this compound have been published.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Delineation of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling, a crucial tool in drug discovery, helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For piperidine-4-carboxamide derivatives, several key pharmacophoric elements have been identified as critical for their biological activity.

The core structure typically consists of a central piperidine (B6355638) ring, a carboxamide linker, and a variable N-substituent, which in this case is a 3-(diethylamino)propyl group. The primary pharmacophoric features are generally understood to be:

A Basic Nitrogen Center: The nitrogen atom within the piperidine ring, and also the tertiary amine in the diethylaminopropyl side chain, are often protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues, such as aspartate or glutamate, in the binding pockets of target proteins like G-protein coupled receptors (GPCRs) or ion channels.

Hydrogen Bond Acceptor/Donor: The carboxamide linkage provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are vital for anchoring the ligand within the receptor's binding site through specific hydrogen bond interactions.

Hydrophobic Regions: The ethyl groups on the side-chain amine and the aliphatic nature of the piperidine ring contribute to hydrophobic interactions with nonpolar pockets within the target protein. The length and branching of the N-alkyl chain can significantly influence binding affinity by optimizing these hydrophobic interactions.

Aromatic/Lipophilic Moieties: While the parent compound lacks an aromatic ring, many potent analogs incorporate aromatic or other lipophilic groups. These groups often engage in π-π stacking or further hydrophobic interactions, significantly enhancing binding affinity.

A general pharmacophore model for many piperidine-based ligands targeting various receptors often includes a positively ionizable feature, a hydrogen bond acceptor, and one or more hydrophobic or aromatic features arranged in a specific spatial orientation. The precise arrangement and nature of these features dictate the molecule's affinity and selectivity for its biological target.

Influence of Stereochemistry on Molecular Interactions and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, and piperidine derivatives are no exception. The introduction of stereocenters can lead to enantiomers or diastereomers with markedly different pharmacological profiles.

For substituted piperidines, the conformation of the six-membered ring (chair, boat, or twist-boat) and the axial or equatorial orientation of substituents can dramatically affect how the molecule fits into a binding site. Generally, the chair conformation is the most stable. Substituents on the piperidine ring, particularly at the 3 and 4 positions, can exist as cis or trans isomers, leading to different spatial arrangements of the pharmacophoric groups.

While specific stereochemical studies on N-[3-(diethylamino)propyl]piperidine-4-carboxamide are not extensively reported in the available literature, research on analogous piperidine structures highlights the importance of stereochemistry. For instance, in a series of 3,5-disubstituted piperidines, the relative stereochemistry was found to be critical for potent renin inhibition, with the cis-isomers showing significantly higher activity. Similarly, for piperidine-based opioid receptor ligands, the stereochemistry at the 3 and 4 positions of the piperidine ring was a key determinant of affinity and selectivity.

The chirality of the molecule can influence:

Binding Affinity: One enantiomer may fit more snugly into the chiral binding pocket of a receptor, leading to a higher affinity.

Efficacy: Enantiomers can act as agonists, antagonists, or even inverse agonists at the same receptor.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be stereoselective.

Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the optimization of piperidine-based drug candidates.

Correlation between Structural Modifications and Mechanistic Outcomes

Systematic structural modifications of a lead compound are fundamental to understanding its SMR and optimizing its therapeutic potential. For this compound, modifications can be envisioned at several positions, each potentially altering the mechanism of action.

Variation of the N-Alkyl Chain: The length, flexibility, and nature of the N-alkyl chain are critical. Increasing or decreasing the length of the propyl chain can alter the distance between the piperidine nitrogen and the terminal diethylamino group, which can be crucial for bridging interactions within a receptor. Replacing the diethylamino group with other substituents (e.g., dimethylamino, pyrrolidinyl, or piperidinyl) can modulate basicity and lipophilicity, thereby affecting both binding and functional activity. Studies on related compounds have shown that the nature of the N-substituent can switch a compound from an agonist to an antagonist.

Modification of the Piperidine Ring: Substitution on the piperidine ring itself can have profound effects. For example, the introduction of a hydroxyl group can provide an additional hydrogen bonding opportunity, potentially increasing affinity and altering selectivity.

Alterations to the Carboxamide Linker: While the carboxamide is a stable and effective linker, its replacement with other groups like an ester, ether, or a reversed amide could change the hydrogen bonding pattern and conformational flexibility, leading to a different mechanistic outcome.

The following table illustrates potential structural modifications and their likely impact on the mechanism of action, based on general principles observed in related compound series.

Table 1: Correlation of Structural Modifications with Potential Mechanistic Outcomes

Structural Modification Potential Impact on Mechanism Rationale
Shortening/Lengthening the Propyl Chain Altered agonist/antagonist profile Changes the distance between key interaction points within the receptor.
Replacing Diethylamino with a Bulky Group Increased selectivity or steric hindrance May favor binding to one receptor subtype over another or prevent binding altogether.
Introduction of a Hydroxyl Group on the Piperidine Ring Enhanced binding affinity and potential for altered selectivity Provides an additional hydrogen bond interaction point.

Ligand Efficiency and Lipophilicity Efficiency in SAR Optimization

In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics used to assess the quality of a compound and guide its optimization.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom). It is calculated as: LE = -1.37 * pIC50 / HA where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HA is the number of heavy atoms. A higher LE value (typically > 0.3) is desirable, as it indicates that the compound is achieving its potency efficiently without excessive size.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pIC50 - logP High LipE values (generally > 5) are sought after, as they suggest that the compound's potency is not solely driven by high lipophilicity, which can be associated with poor solubility, high metabolic clearance, and off-target toxicity.

The following interactive table provides a hypothetical analysis of how modifications to the this compound scaffold could impact these efficiency metrics, based on general medicinal chemistry principles.

Table 2: Hypothetical Ligand and Lipophilicity Efficiency of this compound Analogs

Compound Modification Hypothetical pIC50 Calculated logP Heavy Atoms (HA) Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
Parent N/A 7.0 2.5 18 0.53 4.5
Analog A Diethyl -> Dimethyl 6.8 2.0 16 0.58 4.8
Analog B Propyl -> Ethyl 6.5 2.2 17 0.52 4.3
Analog C Add 4-OH on piperidine 7.5 2.1 19 0.54 5.4

| Analog D | Add Phenyl to Propyl | 8.0 | 4.0 | 24 | 0.46 | 4.0 |

Note: The pIC50 and logP values in this table are hypothetical and for illustrative purposes only to demonstrate the calculation and interpretation of LE and LipE.

Computational Chemistry and Molecular Modeling Studies of N 3 Diethylamino Propyl Piperidine 4 Carboxamide

Molecular Docking Simulations with Identified or Putative Targets

No molecular docking studies specifically investigating the binding of N-[3-(diethylamino)propyl]piperidine-4-carboxamide to any biological targets have been identified in the available literature.

Molecular Dynamics Simulations to Elucidate Binding Conformations

There are no published molecular dynamics simulations that describe the conformational changes or binding stability of this compound within a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

No QSAR models have been developed that include this compound to predict its biological activity or elucidate its mechanism of action.

In silico Prediction of Molecular Interactions and Selectivity

There is no available data from in silico studies predicting the specific molecular interactions or selectivity profile of this compound against any panel of biological targets.

Advanced Research Methodologies and Analytical Techniques for N 3 Diethylamino Propyl Piperidine 4 Carboxamide Studies

Spectroscopic Techniques for Characterizing Molecular Interactions

To understand how N-[3-(diethylamino)propyl]piperidine-4-carboxamide interacts with its biological targets, researchers employ advanced spectroscopic techniques that provide real-time, label-free analysis of binding events.

Surface Plasmon Resonance (SPR) : SPR is a powerful technique for measuring the kinetics of binding between a ligand (like this compound) and a target protein, typically immobilized on a sensor chip. By monitoring changes in the refractive index at the sensor surface as the compound flows over it, SPR can determine the association rate (k_a) and dissociation rate (k_d) of the interaction. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. This provides critical insights into the strength and stability of the compound-target complex.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the molecular interaction in a single experiment. When this compound is titrated into a solution containing its target protein, the heat released or absorbed is measured. This allows for the direct determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters offer a deeper understanding of the forces driving the binding event, such as hydrogen bonding or hydrophobic interactions.

Advanced Chromatographic and Mass Spectrometric Methods for Research Sample Analysis

Ensuring the purity and confirming the identity of synthesized this compound are critical steps in the research process. This is achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Methods : Techniques like silica gel column chromatography and thin-layer chromatography (TLC) are routinely used for the purification and separation of piperidine-4-carboxamide derivatives from reaction mixtures. nih.gov In a typical application, a crude product is passed through a silica gel column, and a solvent system (e.g., dichloromethane and methanol) is used to elute the desired compound, separating it from impurities and unreacted starting materials. nih.gov The progress of the purification is monitored by TLC. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) are used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z), providing a precise molecular weight that can confirm the compound's identity. nih.gov The structural integrity of synthesized analogues is often confirmed using mass spectral analysis alongside other spectroscopic methods like FTIR and NMR. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique used to characterize the interaction of compounds with specific receptors. nih.gov These assays are crucial for determining the affinity and selectivity of this compound for its target(s).

Competition Binding Assays : These are the most common assays to determine the binding affinity of an unlabeled compound (the "competitor," such as this compound). nih.gov The assay measures the ability of the compound to displace a radiolabeled ligand with known affinity from the target receptor. By using increasing concentrations of the unlabeled compound, an inhibition curve is generated, from which the half-maximal inhibitory concentration (IC50) is determined. This value can be converted to the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. For example, various 4,4-difluoropiperidine analogues have been characterized using competitive inhibition assays with the radioligand [3H]N-methylspiperone to determine their Ki values for the human dopamine D4 receptor. chemrxiv.org

Saturation Binding Assays : To determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand itself (Kd), saturation experiments are performed. nih.gov In these assays, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached. nih.gov

Scatchard Analysis : This is a method of analyzing data from binding assays to determine affinity (Kd) and the total number of binding sites (Bmax). For instance, Scatchard analysis of a radiolabeled piperidine (B6355638) derivative, 4-[125I]BP, in MCF-7 breast cancer cell membranes revealed saturable binding with a Kd of 26 nM and a Bmax of 4000 fmol/mg protein, indicating a high density of sigma receptors. nih.govresearchgate.net

The data below illustrates typical binding affinity results obtained for various piperidine carboxamide derivatives at different receptors.

CompoundReceptor TargetRadioligandBinding Affinity (Ki)
4,4-difluoropiperidine analog 8b Dopamine D4[3H]N-methylspiperone5.5 nM chemrxiv.org
4,4-difluoropiperidine analog 8c Dopamine D4[3H]N-methylspiperone13 nM chemrxiv.org
4,4-difluoropiperidine analog 14a Dopamine D4Not Specified0.3 nM nih.gov
Piperidine carboxamide 2a μ Opioid ReceptorNot Specified7.3 nM ebi.ac.uk
Piperidine carboxamide 2a κ Opioid ReceptorNot Specified49.1 nM ebi.ac.uk

Development of Robust Functional Cell-Based Assays for Mechanistic Elucidation

Beyond determining binding affinity, it is crucial to understand the functional consequences of that binding. Functional cell-based assays are developed to elucidate the mechanism of action of this compound.

These assays measure a specific cellular response following compound treatment, providing insights into whether the compound acts as an agonist, antagonist, or has other modulatory effects.

Phenotypic and High-Content Screening (HCS) : Image-based HCS assays can be used to screen for specific cellular phenotypes induced by a compound. For example, a novel HCS assay was developed to identify N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells. nih.gov This assay identified a lead compound with potent senescence-inducing activity (EC50 = 0.04 μM) and antiproliferative effects (IC50 = 0.03 μM). nih.gov

Enzyme Inhibition Assays : For compounds targeting enzymes, cell-based assays can measure the inhibition of enzymatic activity within a cellular context. A cell-based protease inhibition assay (PL-FlipGFP) was designed to evaluate the inhibitory activity of peptidomimetic inhibitors, including a piperidine-4-carboxamide moiety, against SARS-CoV-2 papain-like protease (PLpro) in HEK293T cells. mdpi.com

Antiproliferative and Cytotoxicity Assays : These assays are fundamental for compounds being investigated for anticancer potential. They measure a compound's ability to inhibit cell growth or kill cells. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were evaluated for their in vitro anticancer efficacy against a panel of human cancer cell lines, including renal (RXF393), colon (HT29), and melanoma (LOX IMVI) lines, to determine their IC50 values. mdpi.com Further mechanistic studies can then investigate effects on the cell cycle or the induction of apoptosis. mdpi.com

The following table summarizes results from various functional assays for related carboxamide compounds.

Compound ClassAssay TypeCell LineEndpointResult
N-arylpiperidine-3-carboxamideSenescence InductionA375 Human MelanomaEC500.04 μM nih.gov
N-arylpiperidine-3-carboxamideAntiproliferativeA375 Human MelanomaIC500.03 μM nih.gov
Piperidine-4-carboxamide derivativeProtease Inhibition (PL-FlipGFP)HEK293TEC502.97 μM mdpi.com
Piperidine-4-carboxamide derivativeCytotoxicityHEK293TCC50179.9 μM mdpi.com
Spiro-thiadiazole-carboxamideAnticancerRXF393 Renal CancerIC507.01 μM mdpi.com

Future Directions and Emerging Research Avenues for N 3 Diethylamino Propyl Piperidine 4 Carboxamide

Development of Novel Chemical Probes and Tool Compounds

The structure of N-[3-(diethylamino)propyl]piperidine-4-carboxamide, featuring a piperidine (B6355638) core, a carboxamide linker, and a diethylaminopropyl side chain, presents a versatile template for the development of chemical probes. These tools are instrumental in dissecting complex biological pathways. Future research could focus on modifying the core structure to incorporate functionalities suitable for various experimental applications.

Potential Modifications and Applications:

Modification TypePotential ApplicationRationale
Fluorophore Conjugation Cellular imaging and target localizationAttaching a fluorescent tag would enable visualization of the compound's distribution within cells and tissues, helping to identify its biological targets.
Biotinylation Target identification and purificationIncorporating a biotin (B1667282) tag would facilitate affinity-based pulldown experiments to isolate and identify binding partners from cell lysates.
Photoaffinity Labeling Covalent target captureIntroduction of a photoreactive group would allow for the formation of a covalent bond with the biological target upon UV irradiation, enabling more robust target identification.

The development of such chemical probes would be a critical first step in elucidating the mechanism of action of this compound and its analogs.

Exploration of Polypharmacology and Multi-Target Modulation

The piperidine scaffold is a common feature in many biologically active compounds, often interacting with multiple protein targets. This inherent characteristic suggests that this compound could exhibit polypharmacology, the ability to modulate multiple targets simultaneously. This property is increasingly recognized as advantageous for treating complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Future research should involve comprehensive screening of this compound against a broad panel of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and kinases. For instance, various piperidine derivatives have shown activity as inhibitors of enzymes like calpain and DNA gyrase, or as ligands for a range of receptors. nih.govasm.org Identifying a unique multi-target profile for this compound could open up new therapeutic possibilities.

Potential Multi-Targeting Research Strategies:

Broad-Panel Kinase Screening: Assessing the inhibitory activity against a wide array of kinases to identify potential anti-cancer or anti-inflammatory applications.

Receptor Binding Assays: Evaluating the affinity for various GPCRs and ion channels, which are common targets for piperidine-containing drugs.

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to uncover unexpected biological activities that may point towards novel targets.

Integration with Systems Biology and Network Pharmacology Approaches

As the understanding of disease moves from a single-target to a systems-level perspective, integrating experimental data with computational approaches is crucial. nih.govbohrium.com Once the polypharmacological profile of this compound is established, systems biology and network pharmacology can be employed to understand its effects on complex biological networks.

Potential for Further Mechanistic Discovery and Unconventional Biological Roles

The vastness of biological space suggests that many compounds may have unconventional biological roles that are yet to be discovered. The unique combination of structural motifs in this compound may lead to interactions with novel or underexplored biological targets.

Research in this area could involve unbiased screening approaches to identify unexpected biological activities. For example, investigating its effects on processes like autophagy, cellular senescence, or microbiome composition could reveal novel therapeutic applications. The synthesis and evaluation of a library of derivatives based on the this compound scaffold could further aid in the discovery of new structure-activity relationships and unconventional biological functions. researchgate.netmdpi.com

Q & A

Basic: What are the established synthetic routes for N-[3-(diethylamino)propyl]piperidine-4-carboxamide?

Methodological Answer:
The synthesis typically involves a two-step process:

Alkylation of Piperidine : React piperidine with 3-(diethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the intermediate N-[3-(diethylamino)propyl]piperidine.

Carboxamide Formation : Treat the intermediate with a carbamoylating agent (e.g., phosgene analogs like 1,1'-carbonyldiimidazole (CDI)) in anhydrous THF or DCM at 0–25°C.

Key Optimization Parameters (based on analogous syntheses):

StepReagent/ConditionYield RangePurity (HPLC)
1K₂CO₃, MeCN, 60°C70–85%>90%
2CDI, THF, 0°C → RT60–75%>95%

Reference : Methods for analogous piperidine-4-carboxamides involve careful solvent selection and temperature control to minimize side reactions .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (DMSO-d₆): Expect signals for the diethylamino group (δ 1.0–1.2 ppm, triplet, CH₂CH₃; δ 2.4–2.6 ppm, quartet, NCH₂) and piperidine protons (δ 1.5–2.8 ppm, multiplet).
    • ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm.
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 255.2 (calculated for C₁₃H₂₅N₃O).
  • Infrared Spectroscopy (IR) : Confirm amide C=O stretch at ~1650 cm⁻¹.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.